molecular formula C8H9F3N2O2 B048749 Ethyl 1-methyl-3-(trifluoromethyl)-1h-pyrazole-4-carboxylate CAS No. 111493-74-4

Ethyl 1-methyl-3-(trifluoromethyl)-1h-pyrazole-4-carboxylate

Cat. No. B048749
M. Wt: 222.16 g/mol
InChI Key: ZZEXDJGNURSJOF-UHFFFAOYSA-N
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Patent
US08202873B2

Procedure details

Dissolve 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester (1.74 g, 7.83 mmol) in tetrahydrofuran (100 mL) and cool to 0° C. Add diisobutylaluminum hydride (47.0 mL, 47.0 mmol, 1 M in toluene) dropwise over 15 min. Allow the reaction mixture to warm to room temperature over 16 hr. Partition between ethyl acetate (100 mL) and saturated aqueous potassium sodium tartrate solution (50 mL) and stir at room temperature for another 16 hr. Separate the organic layer; dry (sodium sulfate), filter and concentrate to give (1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)-methanol (1.42 g, 100%). 1H-NMR (400 MHz, CDCl3) δ 7.42 (s, 1H), 4.63 (s, 2H), 3.90 (s, 3H), 1.80 (bs, 1H).
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7]([C:12]([F:15])([F:14])[F:13])=[N:8][N:9]([CH3:11])[CH:10]=1)=O)C.[H-].C([Al+]CC(C)C)C(C)C>O1CCCC1>[CH3:11][N:9]1[CH:10]=[C:6]([CH2:4][OH:3])[C:7]([C:12]([F:13])([F:14])[F:15])=[N:8]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.74 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NN(C1)C)C(F)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
47 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stir at room temperature for another 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 16 hr
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Partition between ethyl acetate (100 mL) and saturated aqueous potassium sodium tartrate solution (50 mL)
CUSTOM
Type
CUSTOM
Details
Separate the organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN1N=C(C(=C1)CO)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.42 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.